molecular formula C44H38F2N2O4 B8640877 (R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 194804-45-0

(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No. B8640877
Key on ui cas rn: 194804-45-0
M. Wt: 696.8 g/mol
InChI Key: DDEXFWPIKLVUNL-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025370

Procedure details

In 7 ml of toluene was suspended 0.70 g of ethyl 7-bromo-1-cyclopropyl-8-difluoromethoxy-1,4-dihydro-4-oxoquinoline-3-carboxylate, followed by adding thereto 3 ml of ethanol, 1.74 ml of a 2 M aqueous sodium carbonate solution, 0.80 g of (+)-1-methyl-2-trityliso-indoline-5-boronic acid and 0.05 g of bis(triphenyl-phosphine)palladium(II) chloride, and the resulting mixture was heated under reflux for 2 hours under a nitrogen atmosphere. The reaction mixture was added to a mixed solvent of 10 ml of ethyl acetate and 10 ml of water, and the organic layer was separated. The organic layer obtained was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting residue was purified by a column chromatography (eluent; n-hexane:ethyl acetate=1:1) to obtain 0.72 g of ethyl (+)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-trityliso-indolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate as colorless crystals.
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+)-1-methyl-2-trityliso-indoline-5-boronic acid
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
catalyst
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
ethyl (+)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-trityliso-indolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]([O:12][CH:13]([F:15])[F:14])=[C:10]2[C:5]([C:6](=[O:24])[C:7]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:8][N:9]2[CH:16]2[CH2:18][CH2:17]2)=[CH:4][CH:3]=1.C(O)C.C(=O)([O-])[O-].[Na+].[Na+].[CH3:34][CH:35]1[C:43]2[C:38](=[CH:39][C:40](B(O)O)=[CH:41][CH:42]=2)[CH2:37][N:36]1[C:47]([C:60]1[CH:65]=[CH:64][CH:63]=[CH:62][CH:61]=1)([C:54]1[CH:59]=[CH:58][CH:57]=[CH:56][CH:55]=1)[C:48]1[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=1>C1(C)C=CC=CC=1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O.C(OCC)(=O)C>[CH:16]1([N:9]2[C:10]3[C:5](=[CH:4][CH:3]=[C:2]([C:40]4[CH:39]=[C:38]5[C:43](=[CH:42][CH:41]=4)[CH:35]([CH3:34])[N:36]([C:47]([C:60]4[CH:65]=[CH:64][CH:63]=[CH:62][CH:61]=4)([C:54]4[CH:55]=[CH:56][CH:57]=[CH:58][CH:59]=4)[C:48]4[CH:53]=[CH:52][CH:51]=[CH:50][CH:49]=4)[CH2:37]5)[C:11]=3[O:12][CH:13]([F:15])[F:14])[C:6](=[O:24])[C:7]([C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:8]2)[CH2:18][CH2:17]1 |f:2.3.4,^1:75,94|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
BrC1=CC=C2C(C(=CN(C2=C1OC(F)F)C1CC1)C(=O)OCC)=O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
(+)-1-methyl-2-trityliso-indoline-5-boronic acid
Quantity
0.8 g
Type
reactant
Smiles
CC1N(CC2=CC(=CC=C12)B(O)O)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.05 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Three
Name
Quantity
7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by adding
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours under a nitrogen atmosphere
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by a column chromatography (eluent; n-hexane:ethyl acetate=1:1)

Outcomes

Product
Name
ethyl (+)-1-cyclopropyl-8-difluoromethoxy-7-(1-methyl-2-trityliso-indolin-5-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylate
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC=C(C(=C12)OC(F)F)C=1C=C2CN(C(C2=CC1)C)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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